2'-Deoxy-2'-fluoro-arabino-6-thioguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-2’-fluoro-arabino-6-thioguanosine is a synthetic nucleoside analog with the molecular formula C10H12FN5O3S. It is structurally similar to guanosine but contains modifications that enhance its stability and biological activity. This compound is of significant interest in the fields of medicinal chemistry and biotechnology due to its potential therapeutic applications and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluoro-arabino-6-thioguanosine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the fluorination of a protected arabinofuranosyl guanine derivative, followed by deprotection and thiolation reactions . The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and thiolating agents like thiourea under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 2’-Deoxy-2’-fluoro-arabino-6-thioguanosine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-2’-fluoro-arabino-6-thioguanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioguanosine moiety to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-2’-fluoro-arabino-6-thioguanosine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2’-Deoxy-2’-fluoro-arabino-6-thioguanosine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation . The presence of the fluorine and thiol groups enhances its binding affinity and stability, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-2’-fluoro-arabinonucleic acid (2’F-ANA): Similar in structure but lacks the thioguanosine moiety.
2’-Deoxy-2’-fluoro-9-β-D-arabinofuranosylguanine: Another fluorinated nucleoside analog with similar applications.
Uniqueness
2’-Deoxy-2’-fluoro-arabino-6-thioguanosine is unique due to the presence of both fluorine and thiol groups, which confer enhanced stability and biological activity. This dual modification allows it to be more effective in inhibiting nucleic acid synthesis compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H12FN5O3S |
---|---|
Molekulargewicht |
301.30 g/mol |
IUPAC-Name |
2-amino-9-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H12FN5O3S/c11-4-6(18)3(1-17)19-9(4)16-2-13-5-7(16)14-10(12)15-8(5)20/h2-4,6,9,17-18H,1H2,(H3,12,14,15,20) |
InChI-Schlüssel |
JUTLSTZAVHUSSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)NC(=NC2=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.